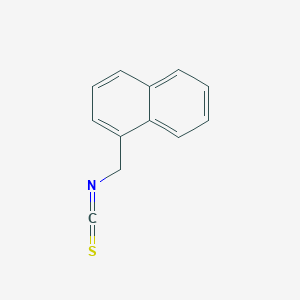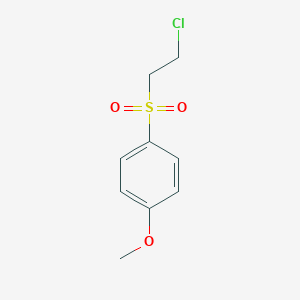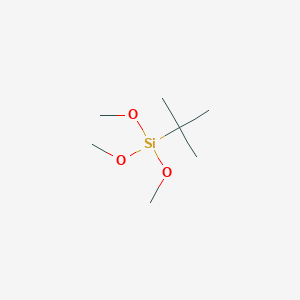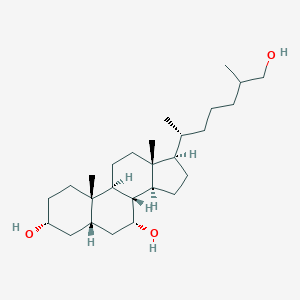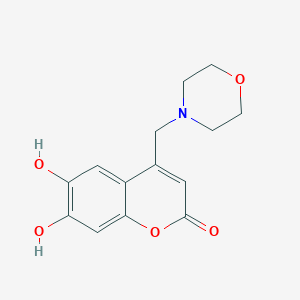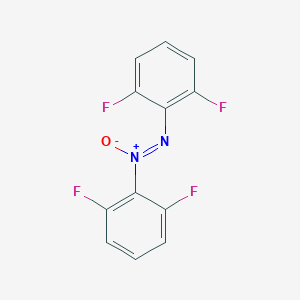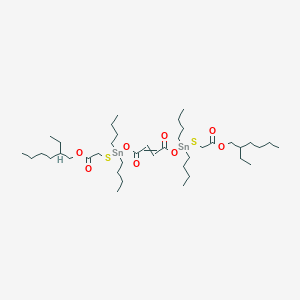
Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate, also known as DTXSID50260011, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate11 is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells, disrupting the cell membrane, and inducing apoptosis. It may also act by inhibiting the activity of enzymes involved in fungal growth.
Biochemical and Physiological Effects:
Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate11 has been shown to have low toxicity in animal studies. It has been reported to have no adverse effects on the liver, kidney, or other organs. It has also been shown to have no mutagenic or carcinogenic effects. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate11 has several advantages for use in lab experiments. It is stable, non-toxic, and easy to handle. It is also readily available and relatively inexpensive. However, its limitations include its low solubility in water, which may affect its bioavailability, and its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate11 has several potential future directions for research. It may be investigated further for its potential use in drug delivery systems, as an antifungal agent, and in the treatment of cancer. It may also be studied for its potential use in the development of new materials, such as polymers and catalysts. Further research is needed to fully understand the mechanism of action and long-term effects of this compound.
Conclusion:
In conclusion, Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate11 is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. Its complex synthesis method, low toxicity, and potential applications make it a promising compound for further investigation. Future research may lead to the development of new materials and treatments for various diseases.
Métodos De Síntesis
Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate11 can be synthesized through a multistep process involving the reaction of various organic and inorganic compounds. The synthesis method involves the use of tin, sulfur, oxygen, and carbon-based compounds. The final product is obtained through a purification process, which involves recrystallization and chromatography. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate11 has been used in various scientific research studies due to its potential applications in different fields. It has been used as a catalyst in organic synthesis, as a stabilizer in polymers, and as an antifungal agent. It has also been investigated for its potential use in drug delivery systems and in the treatment of cancer.
Propiedades
Número CAS |
18403-67-3 |
|---|---|
Nombre del producto |
Bis(2-ethylhexyl) 4,4,11,11-tetrabutyl-6,9-dioxo-5,10-dioxa-3,12-dithia-4,11-distannatetradec-7-enedioate |
Fórmula molecular |
C40H76O8S2Sn2 |
Peso molecular |
986.6 g/mol |
Nombre IUPAC |
bis[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] but-2-enedioate |
InChI |
InChI=1S/2C10H20O2S.C4H4O4.4C4H9.2Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4 |
Clave InChI |
CAZQGLFLXPFQNS-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
Otros números CAS |
18403-67-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



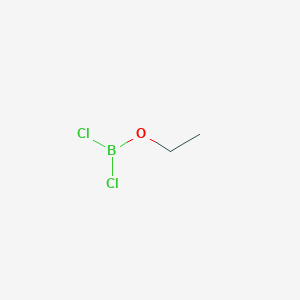
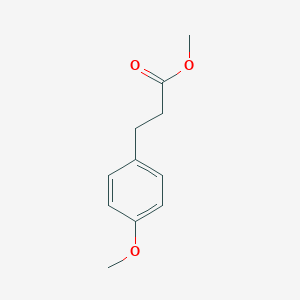

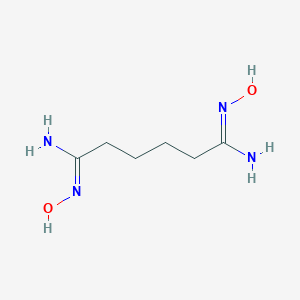
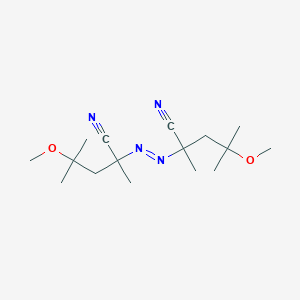

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
